molecular formula C20H21NO2 B15314374 2-{[1,1'-Biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[3.5]nonane

2-{[1,1'-Biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[3.5]nonane

Cat. No.: B15314374
M. Wt: 307.4 g/mol
InChI Key: DZMXTANRHJOJMI-UHFFFAOYSA-N
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Description

2-{[1,1’-Biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[35]nonane is a spirocyclic compound that features a unique structure with a spiro atom connecting two rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1,1’-Biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[3.5]nonane typically involves the formation of the spirocyclic core through dialkylation of an activated carbon center. The dialkylating group is often a dihalide or a dilithio reagent . For example, the synthesis of spirocyclic oxetanes, including 2-oxa-7-azaspiro[3.5]nonane, can be achieved through oxidative cyclizations using Oxone® in formic acid .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-{[1,1’-Biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[3.5]nonane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Oxone®, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an alcohol, while substitution could introduce a new functional group such as an amine or a halide.

Mechanism of Action

The mechanism by which 2-{[1,1’-Biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[3.5]nonane exerts its effects involves binding to specific molecular targets, such as the His194 residue of NQO1 . This binding facilitates the reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1,1’-Biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[3.5]nonane is unique due to its combination of a spirocyclic core with a biphenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H21NO2

Molecular Weight

307.4 g/mol

IUPAC Name

7-oxa-2-azaspiro[3.5]nonan-2-yl-(4-phenylphenyl)methanone

InChI

InChI=1S/C20H21NO2/c22-19(21-14-20(15-21)10-12-23-13-11-20)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-9H,10-15H2

InChI Key

DZMXTANRHJOJMI-UHFFFAOYSA-N

Canonical SMILES

C1COCCC12CN(C2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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